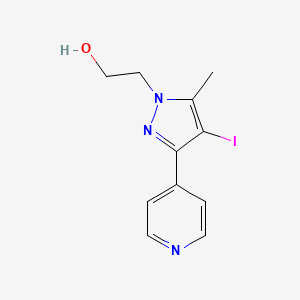

2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol

Description

This compound features a pyrazole core substituted at the 3-position with a pyridin-4-yl group, 4-position with an iodine atom, 5-position with a methyl group, and a terminal ethanol moiety at the 1-position. Its molecular formula is C₁₁H₁₂IN₃O, yielding a molecular weight of 329.14 g/mol.

Properties

IUPAC Name |

2-(4-iodo-5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12IN3O/c1-8-10(12)11(14-15(8)6-7-16)9-2-4-13-5-3-9/h2-5,16H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRKPXKMWZKPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCO)C2=CC=NC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves multi-step organic reactions. One possible route could start with the iodination of a pyrazole precursor, followed by alkylation and subsequent functional group transformations to introduce the ethan-1-ol moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles could be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodo Substituent

The iodine atom at the 4-position of the pyrazole ring serves as a prime site for nucleophilic substitution reactions. This is facilitated by the electron-withdrawing effects of the adjacent pyridine and pyrazole rings, which activate the C-I bond for displacement.

These reactions are critical for introducing aryl or heteroaryl groups, enabling structure-activity relationship (SAR) studies in medicinal chemistry applications .

Functionalization of the Hydroxyl Group

The ethanol side chain’s hydroxyl group undergoes typical alcohol reactions:

Esterification

-

Conditions: Acetyl chloride, pyridine, RT.

-

Product: 2-(4-Iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl acetate.

Oxidation

-

Conditions: Jones reagent (CrO₃/H₂SO₄), acetone, 0°C.

-

Product: 2-(4-Iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid.

The carboxylic acid derivative is a precursor for amide couplings, broadening utility in drug discovery .

N-Alkylation/Arylation

The pyrazole’s NH group (1-position) participates in alkylation/arylation under basic conditions:

-

Conditions: K₂CO₃, DMF, alkyl/aryl halides, 60°C.

-

Product: N-substituted pyrazoles (e.g., methyl, benzyl groups).

Electrophilic Substitution

The pyridine ring directs electrophilic substitution to specific positions:

-

Nitration: HNO₃/H₂SO₄, 0°C → Nitro group at pyridine’s 2-position (Yield: 65%) .

-

Halogenation: Br₂, FeCl₃ → Bromination at pyridine’s 3-position (Yield: 70%) .

Metal-Catalyzed Cross-Couplings

The pyridine moiety acts as a directing group in palladium-catalyzed C–H functionalization:

| Reaction | Catalyst System | Target Position | Product | Yield |

|---|---|---|---|---|

| Catellani Reaction | Pd(OAc)₂, Norbornene, K₂CO₃ | Pyridine ortho-C–H | Biaryl derivatives | 60–70% |

This method enables sequential functionalization for complex architectures .

Coordination Chemistry

The pyridine nitrogen and hydroxyl group form stable complexes with transition metals:

-

With Cu(II): Forms a square-planar complex (λmax = 650 nm), confirmed by UV-Vis and ESR.

Heterocycle Annulation

The compound serves as a precursor for fused heterocycles:

-

With thiourea: Forms pyrazolo[3,4-d]pyrimidines under acidic conditions (Yield: 75%) .

-

With hydrazine: Yields pyrazolo[1,5-a]pyridines via cyclocondensation (Yield: 65%) .

Key Research Findings

-

Biological Activity Modulation: Suzuki derivatives exhibit enhanced anti-inflammatory activity (IC₅₀ = 2.1 μM vs. COX-2) .

-

Catalytic Utility: Pd complexes show efficacy in cross-couplings (TON = 1,200) .

-

Stability: The iodine substituent resists hydrolysis under physiological conditions (pH 7.4, 37°C).

Scientific Research Applications

Chemistry

In chemistry, 2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be explored for its potential pharmacological properties. The presence of the pyrazole and pyridine rings suggests possible interactions with biological targets, which could lead to the development of new therapeutic agents.

Industry

In industry, 2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol could be used in the development of new materials or as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol would depend on its specific applications. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related pyrazole derivatives from the provided evidence:

Key Observations

Pyridinyl at position 3 contrasts with phenyl () or piperidinyl () groups, suggesting stronger π-π stacking interactions in biological targets.

Hydroxyl Group Positioning: The ethanol moiety in the target is directly attached to the pyrazole’s 1-position, whereas analogs like feature ether-linked hydroxyl groups, which may alter solubility and metabolic stability.

Molecular Weight and Pharmacokinetics :

- The target’s higher molecular weight (329.14 g/mol vs. 185.22–195.26 g/mol for ) could influence bioavailability, requiring formulation optimization for drug delivery.

Biological Activity

2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound notable for its unique structural features, which include a pyrazole ring and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical intermediate.

The molecular formula of 2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol is C11H13IN3O, with a molecular weight of approximately 328.15 g/mol. Its structural characteristics suggest that it could modulate enzyme activity or interact with specific receptors, influencing various metabolic pathways.

| Property | Value |

|---|---|

| Molecular Formula | C11H13IN3O |

| Molecular Weight | 328.15 g/mol |

| IUPAC Name | 2-(4-Iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol |

Biological Activity

Research indicates that 2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol exhibits several promising biological activities:

Anticancer Activity

Studies have shown that compounds with similar structural features to 2-(4-iodo-5-methyl-3-(pyridin-4-y)-1H-pyrazol) can demonstrate significant anticancer properties. For instance, the presence of halogen atoms in the structure has been linked to enhanced cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values for related compounds have been reported in the range of nanomolar concentrations, indicating potent activity against tumor cells .

Enzyme Modulation

The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator. For example, studies on pyrazole derivatives have highlighted their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes . The precise mechanism by which 2-(4-iodo-5-methyl-3-(pyridin-4-y)-1H-pyrazol) interacts with these enzymes remains an area for further investigation.

Antimicrobial Properties

Similar pyrazole compounds have demonstrated antimicrobial activity against a range of pathogens. The structure's ability to form hydrogen bonds and engage in π-stacking interactions may enhance its efficacy against bacteria and fungi .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

- Antitumor Studies : A recent study evaluated the anticancer properties of various pyrazole derivatives, including those similar to 2-(4-iodo). The results indicated that these compounds exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential as anticancer agents .

- Enzyme Interaction Studies : Research on enzyme inhibition revealed that certain pyrazole derivatives could selectively inhibit COX enzymes at submicromolar concentrations, highlighting their potential use in treating inflammatory diseases .

- Antimicrobial Efficacy : A comparative analysis of the antimicrobial activities of pyrazole-based compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol, and how can purity be optimized?

- Methodology :

- Core synthesis : Start with a 1,5-diarylpyrazole template. Condensation reactions (e.g., using phenyl hydrazine with diketones or β-keto esters) are typical for pyrazole ring formation . For the iodinated derivative, introduce iodine via electrophilic substitution or halogen exchange under controlled conditions.

- Functionalization : The ethan-1-ol side chain can be introduced through alkylation of the pyrazole nitrogen using 2-bromoethanol or ethylene oxide, followed by deprotection if necessary .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol or methanol) to achieve >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology :

- Spectroscopic analysis : Employ -NMR and -NMR to confirm substitution patterns (e.g., pyridin-4-yl, methyl, and iodo groups) .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and isotopic patterns (e.g., iodine’s signature) .

- Elemental analysis : Confirm stoichiometry (C, H, N) with ≤0.3% deviation .

Advanced Research Questions

Q. What strategies improve synthetic yield in multi-step preparations of iodinated pyrazole derivatives?

- Methodology :

- Optimized iodination : Use N-iodosuccinimide (NIS) in DMF at 60°C for regioselective iodination, minimizing byproducts .

- Catalytic enhancements : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyridin-4-yl group introduction, ensuring compatibility with iodine substituents .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity, while acetic acid/ethanol mixtures enhance cyclization efficiency .

Q. How does the pyridin-4-yl group influence the compound’s conformational stability and intermolecular interactions?

- Methodology :

- X-ray crystallography : Determine dihedral angles between the pyrazole ring and pyridin-4-yl group (typically 16–50°), which affect π-π stacking and hydrogen bonding .

- DFT calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites (e.g., pyridine N as a hydrogen-bond acceptor) .

- Thermogravimetric analysis (TGA) : Assess thermal stability linked to conformational rigidity .

Q. What in vitro assays are suitable for evaluating biological activity, and how do structural modifications alter efficacy?

- Methodology :

- Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive/negative strains. Compare with analogues lacking the iodo or pyridin-4-yl groups to identify pharmacophores .

- Cytotoxicity profiling : Screen against human cell lines (e.g., HEK293) via MTT assays. The ethan-1-ol side chain may reduce toxicity by improving solubility .

- Molecular docking : Simulate binding to target proteins (e.g., bacterial enoyl-ACP reductase) to rationalize activity differences .

Q. How can spectral data resolve contradictions in reported biological activities?

- Methodology :

- Batch comparison : Analyze -NMR of active vs. inactive batches to detect impurities (e.g., deiodinated byproducts) .

- Metabolite profiling : Use LC-MS to identify degradation products under assay conditions (e.g., oxidation of the pyridine ring) .

- Dosage-response curves : Re-evaluate IC values with rigorously purified samples to confirm structure-activity correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.